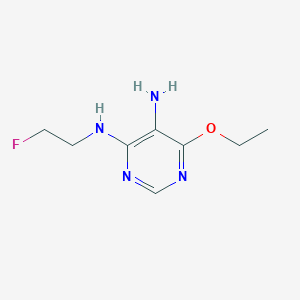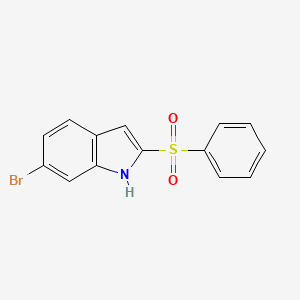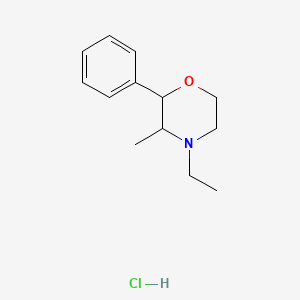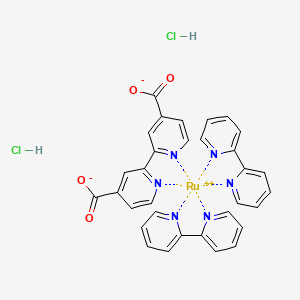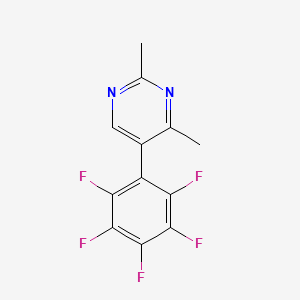
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is distinguished by the presence of two methyl groups at positions 2 and 4, and a perfluorophenyl group at position 5. The perfluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(perfluorophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethylpyrimidine and perfluorophenyl derivatives.
Coupling Reaction: The key step involves a coupling reaction between 2,4-dimethylpyrimidine and a perfluorophenyl halide (e.g., perfluorophenyl bromide) in the presence of a base such as potassium carbonate and a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of the Coupling Reaction: Utilizing larger reactors and optimized reaction conditions to achieve higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrimidine ring can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
作用机制
The mechanism of action of 2,4-Dimethyl-5-(perfluorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The perfluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the perfluorophenyl group, resulting in different chemical and biological properties.
5-Phenylpyrimidine: Contains a phenyl group instead of a perfluorophenyl group, leading to differences in reactivity and applications.
2,4,6-Trimethylpyrimidine:
Uniqueness
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials and exploring novel chemical reactions.
属性
分子式 |
C12H7F5N2 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine |
InChI |
InChI=1S/C12H7F5N2/c1-4-6(3-18-5(2)19-4)7-8(13)10(15)12(17)11(16)9(7)14/h3H,1-2H3 |
InChI 键 |
FYIQKSGXXPSEHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C2=C(C(=C(C(=C2F)F)F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


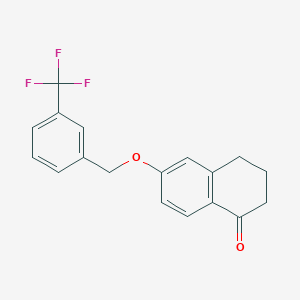
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)

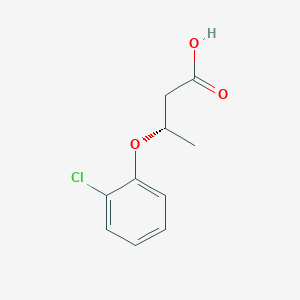
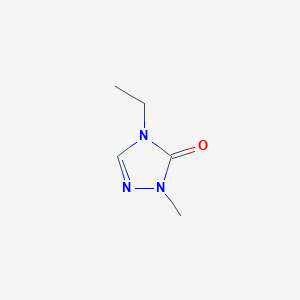
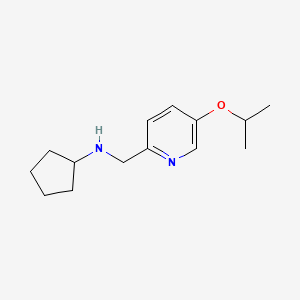
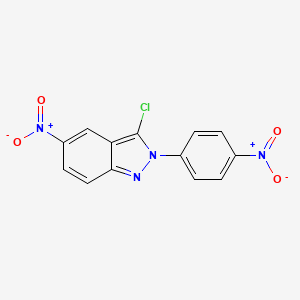
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
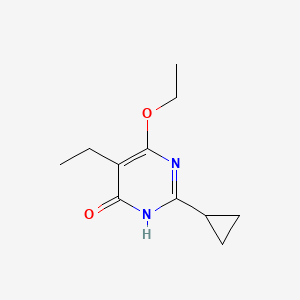
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
